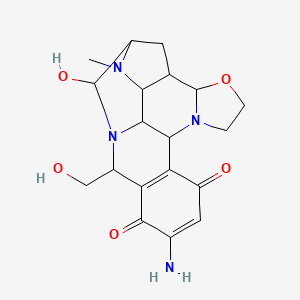
Dnacin B1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dnacin B1 is a natural product found in Nocardia with data available.
Aplicaciones Científicas De Investigación
Biosynthesis and Natural Product Discovery
- Biosynthesis Pathway of Dnacin B1 : A study by Hu et al. (2020) identified the complete biosynthetic gene clusters (BGCs) of Dnacin B1 in Actinosynnema pretiosum strains. They found that p-amino-phenylalanine (PAPA) is a precursor for the quinone moiety in Dnacin B1, and this finding enriches the knowledge of tetrahydroisoquinoline biosynthesis (Hu et al., 2020).
Dnacin B1 and DNA Gyrase Interaction
- Microcin B17 as a DNA Gyrase Inhibitor : Dnacin B1, also known as Microcin B17, has been studied for its inhibitory effect on DNA gyrase, a key enzyme in bacterial DNA replication. A study by Heddle et al. (2001) characterized Microcin B17 as a DNA gyrase poison, stabilizing a gyrase-dependent DNA cleavage complex (Heddle et al., 2001).
- DNA Gyrase Inhibition Mechanism : Maxwell's research (2019) delved into the stabilization of the DNA gyrase–DNA cleavage complex by Microcin B17, noting its distinct mechanism and its potential value in combatting bacterial antibiotic resistance (Collin & Maxwell, 2019).
Additional Insights
- Molecular Interactions and Potential Applications : The work by Pierrat & Maxwell (2005) suggested that Microcin B17 requires a DNA molecule long enough to allow segment transport through the DNA gate of gyrase, providing insights into the toxin's mode of action and indicating the involvement of the GyrB polypeptide's C-terminal domain (Pierrat & Maxwell, 2005).
Propiedades
Número CAS |
76828-84-7 |
|---|---|
Nombre del producto |
Dnacin B1 |
Fórmula molecular |
C19H24N4O5 |
Peso molecular |
388.4 g/mol |
Nombre IUPAC |
13-amino-21-hydroxy-16-(hydroxymethyl)-20-methyl-5-oxa-8,17,20-triazahexacyclo[15.3.1.03,19.04,8.09,18.010,15]henicosa-10(15),12-diene-11,14-dione |
InChI |
InChI=1S/C19H24N4O5/c1-21-9-4-7-14(21)16-15(22-2-3-28-19(7)22)13-11(25)5-8(20)17(26)12(13)10(6-24)23(16)18(9)27/h5,7,9-10,14-16,18-19,24,27H,2-4,6,20H2,1H3 |
Clave InChI |
BJHZMIHVUMIBSL-UHFFFAOYSA-N |
SMILES |
CN1C2CC3C1C4C(C5=C(C(N4C2O)CO)C(=O)C(=CC5=O)N)N6C3OCC6 |
SMILES canónico |
CN1C2CC3C1C4C(C5=C(C(N4C2O)CO)C(=O)C(=CC5=O)N)N6C3OCC6 |
Sinónimos |
dnacin A1 dnacin B1 dnacins |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



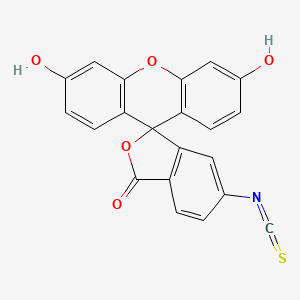

![(2,5-dioxopyrrolidin-3-yl) N'-[(4-methoxyphenyl)methyl]-N-phenylcarbamimidothioate](/img/structure/B1226325.png)
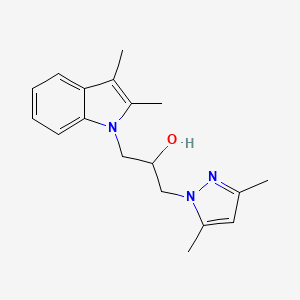
![(1R,2S,3R,6R,8S,9S,13S,14R,15R,16S,17S)-15,16-dihydroxy-9,13-dimethyl-3-(3-methylbut-2-enoyloxy)-4,10-dioxo-11-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-11-ene-17-carboxylic acid](/img/structure/B1226330.png)
![5-[4-(benzyloxy)-3-chlorobenzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B1226331.png)
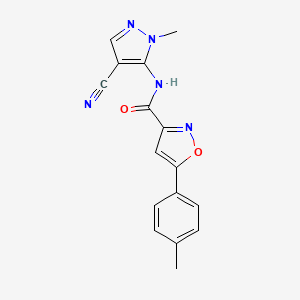
![N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide](/img/structure/B1226333.png)

![1-[2-(5,6-dimethyl-1H-benzimidazol-2-yl)ethyl]-3-(2,5-dimethylphenyl)-1-(3-pyridinylmethyl)thiourea](/img/structure/B1226339.png)
![Acetic acid [4-[[3-[5-(2-furanyl)-1,3,4-oxadiazol-2-yl]anilino]-oxomethyl]phenyl] ester](/img/structure/B1226344.png)
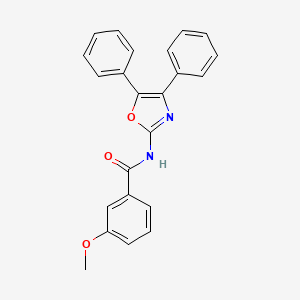
![2-[[[[(1-Ethyl-4-pyrazolyl)-oxomethyl]amino]-sulfanylidenemethyl]amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylic acid methyl ester](/img/structure/B1226346.png)
![4-[4-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoylamino]benzoic acid](/img/structure/B1226347.png)